
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug development. It belongs to the class of benzamides and has been shown to exhibit promising pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes or proteins. For example, it has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription. The compound has also been shown to inhibit the activity of the hepatitis C virus NS5B polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound has cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to exhibit antiviral activity against hepatitis C virus and herpes simplex virus. Furthermore, 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in lab experiments is its broad range of pharmacological activities. The compound has been shown to exhibit antitumor, antiviral, and antimicrobial activities, making it a versatile tool for studying various biological processes. However, one limitation of using the compound is its potential toxicity. The cytotoxic effects of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide may limit its use in certain experimental systems.
Direcciones Futuras
There are several future directions for the study of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One direction is to investigate the compound's potential as a fluorescent probe for the detection of metal ions. Another direction is to explore the compound's potential as a building block for the synthesis of other biologically active compounds. Furthermore, future studies could focus on elucidating the mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide and identifying its molecular targets. This could lead to the development of more potent and selective compounds for use in drug development.
Métodos De Síntesis
The synthesis of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves a series of chemical reactions. The starting materials are 4-chlorobenzoyl chloride, 4-ethoxyaniline, 2-hydroxy-3-formylquinoline, and triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been extensively studied for its potential applications in drug development. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been used as a building block for the synthesis of other biologically active compounds.
Propiedades
IUPAC Name |
4-chloro-N-(4-ethoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3/c1-2-31-22-13-11-21(12-14-22)28(25(30)17-7-9-20(26)10-8-17)16-19-15-18-5-3-4-6-23(18)27-24(19)29/h3-15H,2,16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRBZDXAKMTPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

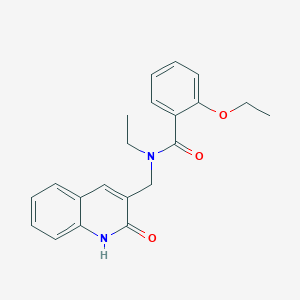
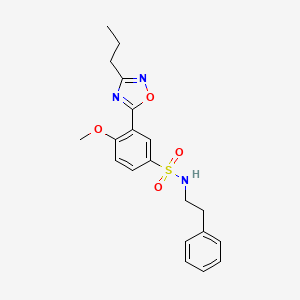

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7705579.png)
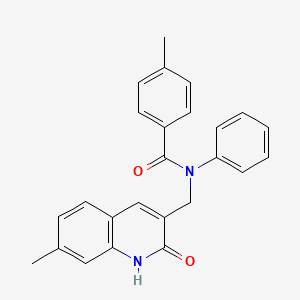
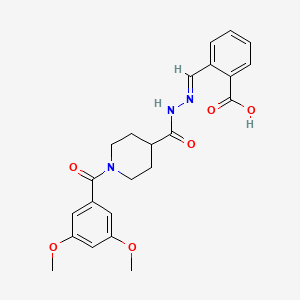


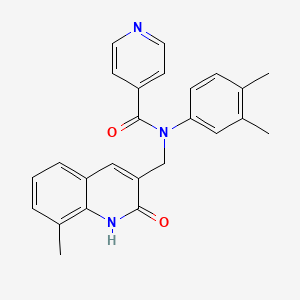
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7705619.png)
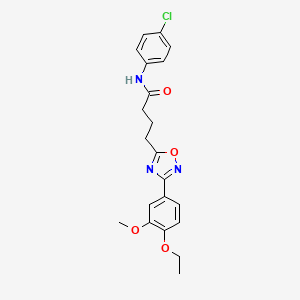


![2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7705661.png)